molecular formula C15H15BrClNO2S B7440450 4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzene-1-sulfonamide

4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B7440450
M. Wt: 388.7 g/mol
InChI Key: HCVQNGXROAETHF-UHFFFAOYSA-N
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Description

4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a bromine atom, a chlorophenyl group, and a sulfonamide group attached to a dimethylbenzene ring, making it a complex and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps:

    Bromination: The starting material, 2,5-dimethylbenzene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.

    Sulfonation: The brominated product is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.

    N-alkylation: The sulfonated product is reacted with 2-chlorobenzyl chloride in the presence of a base like sodium hydroxide to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The aromatic rings can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Substitution: Products with different substituents replacing the bromine or chlorine atoms.

    Oxidation: Oxidized forms of the sulfonamide group.

    Reduction: Reduced forms of the sulfonamide group or the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: As a sulfonamide, it may exhibit antibacterial or antifungal properties, making it a candidate for drug development.

    Biological Studies: It can be used to study the interactions of sulfonamides with biological targets such as enzymes and receptors.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

    Material Science: Its unique structure may be explored for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The compound may also interact with other molecular targets, such as receptors or enzymes, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide: Similar structure but lacks the dimethyl groups.

    N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzene-1-sulfonamide: Similar structure but lacks the bromine atom.

    4-bromo-2,5-dimethylbenzene-1-sulfonamide: Similar structure but lacks the chlorophenyl group.

Uniqueness

4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzene-1-sulfonamide is unique due to the presence of both bromine and chlorine atoms, as well as the dimethyl groups on the benzene ring. These features may confer specific chemical reactivity and biological activity that are distinct from other similar compounds.

Properties

IUPAC Name

4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrClNO2S/c1-10-8-15(11(2)7-13(10)16)21(19,20)18-9-12-5-3-4-6-14(12)17/h3-8,18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVQNGXROAETHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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